N-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-3-(pyrimidin-2-ylamino)benzamide
Description
N-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-3-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a dimethylamino group, a pyrimidinylamino group, and a benzamide core, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-3-(pyrimidin-2-ylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-26(2)19(27)14-29-18-9-7-16(8-10-18)24-20(28)15-5-3-6-17(13-15)25-21-22-11-4-12-23-21/h3-13H,14H2,1-2H3,(H,24,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEQADTWAFCXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-3-(pyrimidin-2-ylamino)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions to form the benzamide structure.
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Introduction of the Pyrimidinylamino Group: : The next step involves the introduction of the pyrimidinylamino group. This can be done by reacting the benzamide intermediate with a pyrimidine derivative under conditions that facilitate nucleophilic substitution, such as heating in the presence of a base like potassium carbonate.
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Attachment of the Dimethylamino Group: : The final step involves the attachment of the dimethylamino group. This can be achieved by reacting the intermediate with dimethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the oxoethoxy moiety, potentially converting it to a hydroxyl group.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, N-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-3-(pyrimidin-2-ylamino)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of action of various biological pathways.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-3-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. The dimethylamino and pyrimidinylamino groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-3-(pyridin-2-ylamino)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-3-(quinolin-2-ylamino)benzamide: Contains a quinoline ring, offering different electronic properties.
N-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-3-(thiazol-2-ylamino)benzamide: Features a thiazole ring, which can influence its reactivity and biological activity.
Uniqueness
N-[4-[2-(dimethylamino)-2-oxoethoxy]phenyl]-3-(pyrimidin-2-ylamino)benzamide is unique due to the presence of both dimethylamino and pyrimidinylamino groups, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
